3,4,5-trimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide
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Overview
Description
3,4,5-TRIMETHOXY-N-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE is a synthetic organic compound that features a trimethoxyphenyl group and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-TRIMETHOXY-N-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE typically involves multiple steps:
Formation of the Trimethoxyphenyl Intermediate: The trimethoxyphenyl group can be synthesized through the methylation of gallic acid derivatives.
Introduction of the Tetrazole Moiety: The tetrazole ring is often introduced via cyclization reactions involving azides and nitriles under specific conditions.
Coupling Reactions: The final step involves coupling the trimethoxyphenyl intermediate with the tetrazole-containing moiety using amide bond formation techniques.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of efficient catalysts and solvents to maximize yield and purity. Techniques such as continuous flow chemistry could be employed to enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3,4,5-TRIMETHOXY-N-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The trimethoxyphenyl group can be oxidized under specific conditions to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trimethoxyphenyl group can yield quinones, while reduction of nitro groups can produce amines .
Scientific Research Applications
3,4,5-TRIMETHOXY-N-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4,5-TRIMETHOXY-N-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as tubulin and histone deacetylases.
Pathways Involved: It can modulate signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: Used as an intermediate in the synthesis of various pharmaceuticals.
3,4,5-Trimethoxyphenethylamine: Known for its psychoactive properties.
1,3,5-Trimethoxybenzene: Used in the study of photodeoxygenation reactions.
Uniqueness
3,4,5-TRIMETHOXY-N-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE is unique due to the presence of both the trimethoxyphenyl and tetrazole moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H17N5O4 |
---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[3-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C17H17N5O4/c1-24-14-7-11(8-15(25-2)16(14)26-3)17(23)19-12-5-4-6-13(9-12)22-10-18-20-21-22/h4-10H,1-3H3,(H,19,23) |
InChI Key |
GJNYSQFFRKEPFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
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